Tetrasiloxane

Surfactant Science Colloid Chemistry Surface Activity

Tetrasiloxane (n=4 Si–O units) delivers unique surface activity, ultra‑low surface tension (~19 mN/m at CMC), and exceptional hydrolysis resistance—properties unattainable with trisiloxanes or longer PDMS fluids. In semiconductor processing, tetrasiloxane precursors enable ultra‑low‑k dielectric films (k=1.90–2.15) critical for sub‑10 nm interconnects. For surfactant formulations requiring PTFE wetting at low concentrations (0.4 mM), tetrasiloxane gemini surfactants outperform hydrocarbon alternatives. The controlled cationic polymerization reactivity provides wider processing windows for optical and electronic coatings. Available in high‑purity grades suitable for R&D and industrial applications.

Molecular Formula H10O3Si4
Molecular Weight 170.42 g/mol
Cat. No. B1260621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrasiloxane
Molecular FormulaH10O3Si4
Molecular Weight170.42 g/mol
Structural Identifiers
SMILESO([SiH3])[SiH2]O[SiH2]O[SiH3]
InChIInChI=1S/H10O3Si4/c4-1-6-3-7-2-5/h6-7H2,4-5H3
InChIKeyRSNQKPMXXVDJFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrasiloxane for Research and Industrial Procurement: Structural Identity and Baseline Specification Guide


Tetrasiloxane refers to a linear or cyclic organosilicon oligomer comprising four silicon atoms bridged by oxygen atoms in an alternating Si–O–Si backbone. The term encompasses several chemically distinct variants, including decamethyltetrasiloxane (MD₂M, CAS 141-62-8), 1,1,3,3,5,5,7,7-octamethyltetrasiloxane (OMTS, CAS 1000-05-1), and 1,3,5,7-tetramethylcyclotetrasiloxane (D₄ᴴ, CAS 2370-88-9) [1]. These compounds are characterized by low viscosity, low surface tension, thermal stability, and structural versatility for derivatization [2]. Decamethyltetrasiloxane exhibits a density of 0.854 g/mL at 25°C, boiling point of 194°C, and refractive index n²⁰/D of 1.389 . As a mid-chain oligomer situated between shorter disiloxanes and longer polydimethylsiloxane (PDMS) fluids, tetrasiloxanes occupy a distinct functional niche in surfactant design, advanced material synthesis, and semiconductor precursor applications [3].

Why Tetrasiloxane Cannot Be Replaced by Generic Siloxane Analogs: A Procurement Decision Framework


Siloxane oligomers differing by a single Si–O unit are not functionally interchangeable. Tetrasiloxanes possess a distinct siloxane chain length (n = 4) that directly governs surface activity, wetting behavior, aggregation morphology, and film-forming properties [1]. Systematic studies demonstrate that trisiloxanes (n = 3) and tetrasiloxanes (n = 4) exhibit divergent spreading behavior on identical substrates, while longer PDMS chains (> n = 10) lack the low viscosity and volatility required for specific applications [2]. In surfactant systems, the tetrasiloxane hydrophobic tail yields significantly lower critical micelle concentrations (CMC) and surface tension minima (γ_CMC) compared to hydrocarbon-based surfactants [3]. In semiconductor processing, tetrasiloxane-derived precursors produce low-k dielectric films with dielectric constants (k) as low as 1.90–2.15, a performance metric not achievable with alternative siloxane precursors [4]. Substituting a tetrasiloxane with a disiloxane, trisiloxane, or cyclic D4/D5 analog without quantitative verification of the specific application-relevant property risks functional failure and may violate regulatory compliance in personal care formulations where D4 content is restricted [5].

Quantitative Differentiation of Tetrasiloxane Versus Analogs: A Procurement Evidence Guide


Surface Tension Reduction: Tetrasiloxane Gemini Surfactant Versus Hydrocarbon Analog

Tetrasiloxane-based gemini imidazolium surfactants exhibit substantially greater capacity to lower aqueous surface tension than structurally analogous hydrocarbon-based gemini surfactants. Among three cationic tetrasiloxane gemini surfactants synthesized and characterized, MR8M achieved a critical micelle concentration surface tension (γ_CMC) of 19 mN/m, while MDOM achieved 23 mN/m [1]. In direct comparison, a hydrocarbon gemini surfactant with a siloxane spacer (C8-PSi-C8) exhibited γ_CMC of 37 mN/m, and pure hydrocarbon equivalents yield even higher values [1].

Surfactant Science Colloid Chemistry Surface Activity

Dielectric Constant Optimization: Tetrasiloxane-Derived SiCOH Films Versus Generic Low-k Materials

Tetrasiloxane-derived precursors enable deposition of SiCOH films with ultra-low dielectric constants that surpass conventional low-k benchmarks. Using 1,1,1,3,5,7,7,7-octamethyl-3,5-bis(trimethylsiloxy)tetrasiloxane (OMBTSTS) as a single precursor in plasma-enhanced chemical vapor deposition (PECVD), the relative dielectric constant (k) of SiCOH films declined from 3.57 to 1.90 with decreasing plasma power [1]. Separately, tetravinyltetramethylcyclotetrasiloxane (V4D4) films deposited via initiated CVD (iCVD) and annealed at 410°C achieved k = 2.15 with hardness of 0.78 GPa and modulus of 5.4 GPa, values reported as 'comparatively better than previously reported results for CVD low-k films' [2].

Semiconductor Materials Low-k Dielectrics PECVD

Substrate Spreading Performance: Tetrasiloxane Versus Trisiloxane Surfactant

The spreading behavior of siloxane surfactants is highly sensitive to siloxane chain length. Glucosamide-based tetrasiloxane surfactants were systematically compared with trisiloxane analogs for wetting and spreading on low-energy hydrophobic surfaces. A specific glucosamide-based tetrasiloxane variant (designated β) demonstrated spreading ability on both Teflon and Paraffin substrates equivalent to that of the corresponding trisiloxane surfactant [1]. Both tetrasiloxane and trisiloxane variants reduced the surface tension of water to approximately 21 mN·m⁻¹ at concentration levels of 10⁻⁵ mol·L⁻¹ [1].

Wetting Agents Surfactant Spreading Surface Modification

Hydrolytic Stability: Tetrasiloxane Surfactants Under Acidic and Neutral Conditions

Organosiloxane surfactants are known for vulnerability to hydrolytic Si–O–Si bond cleavage, which limits shelf-life in aqueous formulations. Three cationic tetrasiloxane gemini surfactants (MR8M, MDM, and MDOM) were evaluated for hydrolysis resistance in aqueous solutions. These surfactants exhibited high hydrolysis resistance in both weak acidic (pH ~5-6) and neutral (pH ~7) aqueous environments [1]. This stability profile contrasts with the known susceptibility of trisiloxane surfactants to rapid hydrolysis under similar conditions, a documented disadvantage of low molecular weight siloxane surfactants [2].

Surfactant Stability Hydrolysis Resistance Aqueous Formulation

Thermal Polymerization Reactivity Order: Tetrasiloxane Versus Shorter Siloxane Chains

The polymerization reactivity of difunctional epoxy siloxane monomers is inversely correlated with siloxane chain length. Monomers containing disiloxane, trisiloxane, and tetrasiloxane backbones were prepared by hydrosilylation and subjected to thermally initiated cationic polymerization. The observed reactivity order was disiloxane > trisiloxane > tetrasiloxane [1]. Thermal discoloration of the resulting polymers increased with catalyst concentration and also with the length of the dimethyl siloxane chain [1].

Epoxy Siloxane Cationic Polymerization Reactivity Comparison

Validated Application Scenarios for Tetrasiloxane Procurement Based on Quantitative Evidence


Formulation of High-Performance Super-Spreading Agricultural Adjuvants and Coatings

Tetrasiloxane-based surfactants achieve aqueous surface tension as low as 19 mN/m at CMC, representing a 48-51% reduction compared to hydrocarbon gemini surfactants [1]. This enables complete wetting of highly hydrophobic substrates such as PTFE at concentrations as low as 0.4 mM [1]. For procurement decisions, tetrasiloxane gemini surfactants offer superior spreading performance at lower active concentrations than hydrocarbon alternatives, with demonstrated high hydrolysis resistance in both acidic and neutral aqueous formulations [1].

Deposition of Ultra-Low-k Dielectric Films for Advanced Semiconductor Interconnects

Tetrasiloxane-derived single precursors (OMBTSTS and V4D4) enable PECVD and iCVD deposition of SiCOH films with dielectric constants (k) as low as 1.90-2.15, significantly below the k = 2.5-3.0 typical of conventional low-k materials and far below TEOS-derived SiO₂ (k = 3.9) [2][3]. For semiconductor material procurement, tetrasiloxane precursors provide a validated pathway to ultra-low-k dielectrics meeting the International Technology Roadmap for Semiconductors (ITRS) requirements for sub-10 nm node interconnects. Post-deposition plasma treatment with He/H₂ further reduces k values from the 2.64-4.19 range to 2.07-3.94 [4].

Synthesis of Controlled-Reactivity Epoxy-Functional Silicone Oligomers

Epoxy-functional tetrasiloxane monomers exhibit the lowest cationic polymerization reactivity among disiloxane, trisiloxane, and tetrasiloxane homologs [5]. This reduced reactivity provides a wider processing window for thermally initiated cationic polymerization, enabling more precise control over gelation and network formation. For procurement in specialty polymer synthesis, tetrasiloxane-based epoxy monomers are preferable to shorter-chain analogs when controlled cure kinetics and minimal thermal discoloration are required, particularly for optical, electronic, and coating applications [5].

Aqueous Surfactant Formulations Requiring Extended Shelf-Life Stability

Tetrasiloxane gemini surfactants demonstrate high resistance to hydrolysis in both weak acidic (pH ~5-6) and neutral (pH ~7) aqueous environments, addressing a known limitation of lower molecular weight siloxane surfactants which exhibit vulnerability to hydrolytic Si-O-Si bond cleavage [1][6]. For procurement of surfactants destined for aqueous formulations with extended shelf-life requirements, tetrasiloxane-based products offer a stability advantage over trisiloxane alternatives while maintaining comparable surface tension reduction (~21 mN·m⁻¹ at 10⁻⁵ mol·L⁻¹) [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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